methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This heterotricyclic compound features a fused tricyclic core with a furan-2-ylmethyl substituent, an imino group at position 6, and a methyl ester at position 3. Its complex architecture includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸] backbone, which likely contributes to unique electronic and steric properties.
Properties
IUPAC Name |
methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-11-5-6-15-21-17-14(18(24)22(15)9-11)8-13(19(25)26-2)16(20)23(17)10-12-4-3-7-27-12/h3-9,20H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJWOCZHSVVRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510760-63-1 | |
| Record name | METHYL 1-(2-FURYLMETHYL)-2-IMINO-8-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor such as 2-furylmethanol.
Introduction of the Imino Group: The imino group can be introduced via a condensation reaction with an appropriate amine.
Construction of the Triazatricyclo Framework: This step involves the cyclization of intermediates to form the triazatricyclo structure.
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imino group may yield primary or secondary amines.
Scientific Research Applications
Methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and imino group are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Ethyl 7-(Furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Key Differences :
- Substituent at Position 6: The target compound has a simple imino group (-NH), whereas this analog bears a 4-(trifluoromethyl)benzoyl-imino moiety.
- Ester Group : The target uses a methyl ester (-COOCH₃), while the analog employs an ethyl ester (-COOCH₂CH₃). Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, affecting metabolic stability .
Structural Data :
| Property | Target Compound | Ethyl Analog (CAS 685860-24-6) |
|---|---|---|
| Molecular Formula | C₂₀H₁₇N₄O₅ (inferred) | C₂₇H₁₉F₃N₄O₅ |
| Substituent at Position 6 | Imino (-NH) | 4-(Trifluoromethyl)benzoyl-imino |
| Ester Group | Methyl (-COOCH₃) | Ethyl (-COOCH₂CH₃) |
| CAS Number | Not provided in evidence | 685860-24-6 |
Implications: The trifluoromethyl group in the analog may enhance lipophilicity (logP) and bioavailability, while the ethyl ester could prolong half-life in biological systems. However, the target compound’s simpler imino group might favor hydrogen-bonding interactions in enzymatic environments .
Spirocyclic Compounds with Benzothiazole Moieties ()
While structurally distinct, spirocyclic compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share functional similarities:
- Heterocyclic Cores : Both classes utilize nitrogen and oxygen atoms in fused rings, which can modulate π-π stacking or dipole interactions.
- Synthetic Methodology : The use of IR and UV-Vis spectroscopy for characterization (as in ) is critical for validating such complex structures .
Divergence :
The target compound’s tricyclic system lacks the spiro junction and benzothiazole group, suggesting differences in conformational flexibility and electronic delocalization.
Fluorinated Triazole Derivatives ()
Compounds 16 and 17 in feature perfluorinated chains and 1,2,3-triazole linkages. Contrasts include:
- Fluorine Content : The fluorinated chains in enhance hydrophobicity and metabolic resistance, absent in the target compound.
- Triazole vs.
Functional and Pharmacological Considerations
- Electron-Deficient Groups: The trifluoromethyl-benzoyl group in the ethyl analog () may improve interaction with electron-rich biological targets (e.g., kinases) compared to the target’s imino group .
- Ester Hydrolysis : Methyl esters (target) are more prone to enzymatic cleavage than ethyl esters, suggesting the target may act as a prodrug with faster activation .
- Tricyclic Rigidity : The fused rings in the target compound likely reduce entropy penalties upon binding to proteins, a trait shared with pharmacopeial cephalosporins () but with divergent mechanisms .
Biological Activity
Methyl 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. The unique structure of this molecule, which includes a tricyclic framework and various functional groups such as a furan ring and an imino group, suggests that it may exhibit significant therapeutic properties.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The furan ring and imino group are believed to interact with enzymes or receptors, potentially inhibiting their activity. Additionally, the methoxyethyl side chain may enhance solubility and bioavailability, facilitating its interaction with biological targets .
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds related to this structure have shown potential as effective antibacterial agents against various microbial strains.
- Anticancer Activity : Triazene derivatives have been demonstrated to possess antitumor properties by reducing the size of neoplastic cells and inhibiting cancer cell proliferation .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Dacarbazine | Triazene derivative; alkylating agent | Antineoplastic |
| Temozolomide | Alkylating agent; similar tricyclic structure | Antineoplastic |
| Berenil | DNA-binding ligand; photostable | Antitripanosomal |
| 1,3-Bis(4′-amidinophenyl)triazene | Antiproliferative activity against cancer cell lines | Antitumor |
Case Studies
Several studies have explored the biological potential of compounds similar to methyl 7-(furan-2-ylmethyl)-6-imino derivatives:
- Cytotoxicity Studies : A study evaluated the antiproliferative activity of triazene salts against human cancer cell lines such as Burkitt lymphoma and colon adenocarcinoma. The results indicated strong activity with IC50 values below 6 µg/mL .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazene compounds against various bacterial strains. The best Minimum Inhibitory Concentration (MIC) observed was 0.28 μM against Escherichia coli .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through caspase pathways and affect cell cycle regulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
